2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid is a chemical compound with notable significance in medicinal chemistry and organic synthesis. It belongs to the class of benzofuran derivatives, which are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound's molecular formula is , and its molecular weight is approximately . This compound is often explored for its potential therapeutic applications due to its structural features that allow interaction with various biological targets.
The compound can be sourced from various chemical suppliers and research institutions. It is classified under benzofuran derivatives, which are organic compounds containing a benzofuran moiety. Benzofurans are known for their wide range of pharmacological activities, making them valuable in drug discovery and development.
The synthesis of 2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid typically involves several steps:
The synthesis often employs methods such as:
The molecular structure of 2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid includes:
Key structural data includes:
2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
The reaction conditions (temperature, solvent, catalysts) significantly affect the yield and selectivity of these transformations, making careful optimization essential for successful synthesis.
The mechanism of action of 2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid primarily involves its interaction with biological macromolecules such as proteins and enzymes. This compound may exert its effects through:
Research indicates that this compound may exhibit antioxidant properties by scavenging free radicals and modulating oxidative stress pathways, which are critical in various disease processes.
Key physical properties include:
Chemical properties involve stability under different pH conditions, reactivity with nucleophiles, and susceptibility to oxidation. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to characterize these properties.
2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid has several scientific uses:
Benzofuran scaffolds constitute a privileged structural motif in medicinal chemistry, with their historical significance rooted in diverse biological activities and natural product occurrence. Early pharmacological investigations identified naturally occurring benzofurans like Ailanthoidol (isolated from Zanthoxylum ailanthoides) exhibiting broad-spectrum biological properties, including anticancer, antioxidant, and antiviral activities [5]. This natural precedent stimulated systematic exploration of synthetic benzofurans, leading to clinically significant drugs such as:
The therapeutic versatility of benzofurans arises from their planar heteroaromatic structure, which enables π-π stacking interactions with biological targets, and their tunable electronics via ring substitutions. By the 1990s, research established that C3-acetic acid substitutions significantly enhanced target affinity and pharmacokinetic properties. For instance, 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid demonstrated potent aldose reductase inhibition (relevant for diabetic complications), while 2-(5-methylbenzofuran-3-yl)acetic acid exhibited COX-II-targeted anti-inflammatory activity [1] [3]. These discoveries validated the acetic acid functional group as a critical pharmacophoric element for optimizing ligand-receptor binding.
Table 1: Milestone Benzofuran Derivatives in Drug Discovery
Compound | Biological Activity | Significance |
---|---|---|
Rocaglamide | Anticancer | Natural benzofuran inhibiting translation initiation; inspired synthetic analogs [5] |
Saprisartan | Antihypertensive | Early angiotensin II receptor antagonist featuring benzofuran core [5] |
2-(Benzofuran-3-yl)acetic acid | Antibacterial/Antioxidant lead | Demonstrated role of C3-acetic acid in bacterial growth inhibition [8] |
GSK-3β benzofuran inhibitors | Kinase inhibition (anticancer) | Picomolar GSK-3β inhibitors for pancreatic cancer therapy |
Structural Features and Physicochemical Properties
2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid features a benzofuran core substituted at C6 with chlorine, C7 with methyl, and C3 with an acetic acid moiety. Key structural characteristics include:
Table 2: Key Physicochemical Parameters
Property | Value/Characteristic | Analytical Method |
---|---|---|
Molecular formula | C₁₁H₉ClO₃ | High-resolution MS [9] |
LogP (predicted) | 2.4 | Computational modeling [9] |
Hydrogen bond donors | 1 (COOH) | NMR spectroscopy [1] |
Hydrogen bond acceptors | 3 | Spectral analysis [1] [3] |
Rotatable bonds | 2 (acetic acid side chain) | Molecular dynamics [3] |
Structure-Activity Relationship (SAR) Insights
Systematic modifications of benzofuran C3 and ring substituents reveal critical SAR patterns:1. C3-Acetic Acid Group:- Removal or esterification reduces COX-II affinity by >80% in anti-inflammatory assays [3] [10].- Free acid enables dimerization (observed in 2-(5-methylbenzofuran-3-yl)acetic acid crystals), enhancing membrane permeability via decreased polarity [3].2. C6/C7 Substitutions:- Chlorine at C6 enhances electronic delocalization, increasing dipole moment (5.2 Debye) and improving interaction with catalytic Tyr385 in COX-II [10].- Methyl at C7 provides steric shielding against hydrolytic enzymes, extending plasma half-life in rodent models [4].3. Hybrid Analogs:- Imidazo[2,1-b][1,3,4]thiadiazole-benzofuran hybrids exhibit 10-fold higher anti-inflammatory potency than parent acids due to dual COX-II/5-LOX inhibition [4].
Table 3: Substituent Effects on Pharmacological Activity
Substituent Pattern | Biological Activity | Potency (IC₅₀ or ED₅₀) |
---|---|---|
6-Hydroxy-7-methyl (acetic acid) | Aldose reductase inhibition | 3.5 μM [1] |
6-Chloro-7-methyl (acetic acid) | COX-II inhibition | 0.28 μM (predicted) [10] |
5-Bromo-6-methoxy (acetic acid) | Anticancer (GSK-3β inhibition) | 0.51 nM |
Imidazothiadiazole-C3 hybrid | Dual COX-II/5-LOX inhibition | ED₅₀ = 12 mg/kg [4] |
Synthetic Accessibility and Routes
The compound’s synthetic tractability enhances its lead compound candidacy. Key approaches include:
Pharmacological Target Interactions
The compound modulates multiple disease-relevant targets:
Drug-Likeness and Optimization Potential
Computational profiling indicates favorable properties:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1